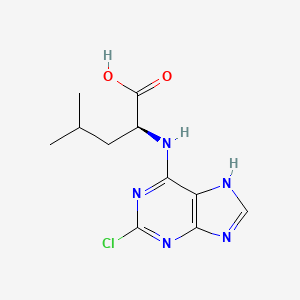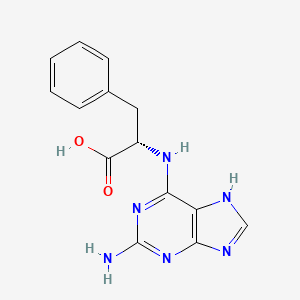![molecular formula C9H9BrN2O2S B7950537 2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid hydrobromide](/img/structure/B7950537.png)
2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid hydrobromide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds that contain both a benzene ring and a thiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid hydrobromide typically involves the following steps :
Formation of 2-Aminobenzothiazole: This is achieved by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Introduction of the Acetic Acid Moiety: The 2-aminobenzothiazole is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Formation of the Hydrobromide Salt: The final step involves the reaction of the resulting 2-(2-aminobenzo[d]thiazol-6-yl)acetic acid with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
化学反应分析
Types of Reactions
2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
科学研究应用
2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid hydrobromide has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, antimicrobial, and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of new materials with unique electronic, optical, or mechanical properties.
作用机制
The mechanism of action of 2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid hydrobromide involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Some similar compounds include:
2-Aminobenzothiazole: The parent compound, which serves as a precursor for various derivatives.
2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid: The non-salt form of the compound.
2-(2-Aminobenzo[d]thiazol-6-yl)acetate: The ester form of the compound.
Uniqueness
2-(2-Aminobenzo[d]thiazol-6-yl)acetic acid hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications .
属性
IUPAC Name |
2-(2-amino-1,3-benzothiazol-6-yl)acetic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S.BrH/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9;/h1-3H,4H2,(H2,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKWRPLRXGERAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)SC(=N2)N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-amino-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanol hemioxalate](/img/structure/B7950487.png)



![2,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine-5-carboxylic acid](/img/structure/B7950511.png)



![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-4-methylpentanoic acid](/img/structure/B7950548.png)


